4-Iodo-2-methyl-1,1'-biphenyl: A Technical Guide to Synthesis, Properties, and Advanced Applications
4-Iodo-2-methyl-1,1'-biphenyl: A Technical Guide to Synthesis, Properties, and Advanced Applications
Executive Summary
4-Iodo-2-methyl-1,1'-biphenyl (CAS: 230961-96-3) is a highly specialized aryl halide intermediate utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials[1],[2]. The structural combination of a sterically demanding ortho-methyl group and a highly reactive para-iodine atom (relative to the biphenyl linkage) makes it a privileged scaffold for regioselective cross-coupling reactions[3]. This whitepaper provides an authoritative overview of its physicochemical properties, strategic synthesis, self-validating experimental protocols, and downstream applications.
Chemical Identity and Physicochemical Properties
The molecular architecture of 4-iodo-2-methyl-1,1'-biphenyl is defined by the dihedral twist between the two phenyl rings, induced by the steric bulk of the 2-methyl group. This twist breaks coplanarity, a critical feature for preventing molecular aggregation in OLED materials and serving as a conformational lock in pharmaceutical design.
Table 1: Physicochemical Data Summary
| Property | Specification / Value |
| IUPAC Name | 4-Iodo-2-methyl-1,1'-biphenyl |
| Synonyms | 4-Iodo-2-methylbiphenyl; 1-iodo-3-methyl-4-phenylbenzene |
| CAS Registry Number | 230961-96-3[1] |
| Molecular Formula | C₁₃H₁₁I[1] |
| Molecular Weight | 294.13 g/mol [1] |
| Appearance | Brownish to clear liquid / viscous low-melting solid[3] |
| Commercial Purity | ≥ 97%[1] |
| Primary Reactive Center | C4 (Aryl Iodide) |
Strategic Synthesis and Mechanistic Pathways
Direct electrophilic iodination of 2-methylbiphenyl is synthetically unviable due to poor regiocontrol, leading to complex mixtures of isomers. To achieve absolute regioselectivity at the C4 position, a bottom-up synthetic sequence is required. The optimal route involves the Suzuki-Miyaura cross-coupling of 4-bromo-3-methylaniline with phenylboronic acid, followed by a Sandmeyer-type diazotization-iodination[3].
Synthetic workflow for 4-Iodo-2-methyl-1,1'-biphenyl via Suzuki-Miyaura and Sandmeyer reactions.
Self-Validating Experimental Protocols
As a Senior Application Scientist, it is critical to implement protocols that contain internal validation checkpoints to ensure reproducibility and high yield.
Protocol 1: Synthesis of 4-Amino-2-methylbiphenyl via Suzuki-Miyaura Coupling
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Causality & Mechanism: The free amine group on 4-bromo-3-methylaniline is tolerated by Pd(0) catalysts, eliminating the need for protecting group chemistry. The biphasic Toluene/Water system, combined with K₂CO₃, facilitates the formation of a reactive boronate complex, which accelerates the transmetallation step of the catalytic cycle.
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Step-by-Step Procedure:
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Charge a reaction vessel with 4-bromo-3-methylaniline (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
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Add a degassed mixture of Toluene/H₂O (4:1 v/v) to achieve a 0.2 M concentration.
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Add Pd(PPh₃)₄ (0.05 equiv) under a strict argon atmosphere. (Rationale: Oxygen must be excluded to prevent the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid).
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Heat the biphasic mixture to 85 °C for 12 hours with vigorous stirring.
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Cool to room temperature, separate the organic layer, extract the aqueous layer with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.
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Purify via silica gel chromatography (Hexanes/EtOAc) to yield 4-amino-2-methylbiphenyl.
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Validation Checkpoint: Complete consumption of the aryl bromide is confirmed via TLC (Hexanes/EtOAc 8:2, UV active). The product amine will stain intensely with ninhydrin, differentiating it from the starting material.
Protocol 2: Sandmeyer Conversion to 4-Iodo-2-methyl-1,1'-biphenyl
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Causality & Mechanism: The Sandmeyer reaction bypasses the regioselectivity issues of direct electrophilic aromatic substitution. By converting the amine into a diazonium salt, N₂ becomes an exceptional leaving group. Heating the intermediate in the presence of KI provides the activation energy necessary for nucleophilic displacement by the iodide ion, ensuring exclusive functionalization at the C4 position.
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Step-by-Step Procedure:
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Suspend 4-amino-2-methylbiphenyl (1.0 equiv) in aqueous HCl (3.0 M) and cool to 0–5 °C in an ice bath.
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Slowly add a pre-chilled aqueous solution of NaNO₂ (1.1 equiv) dropwise. (Rationale: Maintaining the temperature below 5 °C is critical to prevent the premature decomposition of the highly unstable diazonium intermediate into a phenol).
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Stir for 30 minutes at 0 °C.
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In a separate flask, prepare a solution of KI (2.5 equiv) in water. Slowly add the cold diazonium solution to the KI solution at room temperature.
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Gradually heat the mixture to 60 °C for 2 hours.
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Cool the mixture and quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃). (Rationale: Thiosulfate reduces any generated elemental iodine or triiodide back to colorless, water-soluble iodide, preventing product discoloration).
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Extract with dichloromethane, wash with brine, dry over MgSO₄, and evaporate the solvent.
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Distill the crude residue under reduced pressure (e.g., 33 mbar at 60 °C) to isolate 4-iodo-2-methyl-1,1'-biphenyl as a brownish, clear liquid[3].
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Validation Checkpoint: The end of the reaction is marked by the complete cessation of nitrogen gas evolution. The final product's purity is validated by the absence of a broad N-H stretch (~3300-3500 cm⁻¹) in the FTIR spectrum.
Downstream Applications and Reactivity Profile
The differential reactivity of the C-I bond compared to the sterically hindered biphenyl axis allows for highly selective downstream functionalization.
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Pharmaceuticals and Agrochemicals: 4-Iodo-2-methyl-1,1'-biphenyl serves as a critical building block for synthesizing complex pyridazinone derivatives. These derivatives are heavily patented for their use as potent active ingredients in medicines and agricultural pesticides[4].
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Materials Science (OLEDs): The aryl iodide is an exceptional electrophile for Buchwald-Hartwig aminations, reacting with secondary amines to form extended triarylamine networks. The 2-methyl group prevents planar stacking, thereby increasing the solubility of the polymer and improving the efficiency of hole-transport layers in OLED devices.
Reactivity profile and downstream applications of 4-Iodo-2-methyl-1,1'-biphenyl.
Sources
- 1. 4-Iodo-2-methyl-1,1'-biphenyl | CymitQuimica [cymitquimica.com]
- 2. 230961-96-3 | Sigma-Aldrich [sigmaaldrich.com]
- 3. US6566546B2 - Process for preparing 4-substituted 2-alkylbiphenyls and 2-alkoxylbiphenyls - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
